molecular formula C8H13NO6 B1677799 O-succinyl-L-homoserine CAS No. 1492-23-5

O-succinyl-L-homoserine

Cat. No. B1677799
CAS RN: 1492-23-5
M. Wt: 219.19 g/mol
InChI Key: GNISQJGXJIDKDJ-YFKPBYRVSA-N
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Description

O-succinyl-L-homoserine is a homoserine derivative . It is an intermediate in the biosynthesis of methionine in Escherichia coli and Salmonella typhimurium . It is also a crucial precursor of L-methionine biosynthesis in microorganisms .


Synthesis Analysis

The synthesis of O-succinyl-L-homoserine involves the enzyme homoserine O-succinyltransferase . This enzyme catalyzes the chemical reaction between succinyl-CoA and L-homoserine to produce CoA and O-succinyl-L-homoserine . In E. coli, the metJ and metI genes were deleted to obtain a strain capable of producing OSH with high yield .


Molecular Structure Analysis

The chemical formula of O-succinyl-L-homoserine is C8H13NO6 . Its exact mass is 219.07 and its molecular weight is 219.193 .


Chemical Reactions Analysis

O-succinyl-L-homoserine can be converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase . It is also a potential platform chemical for the production of C4 chemicals .


Physical And Chemical Properties Analysis

O-succinyl-L-homoserine is a white powder . It has a storage temperature of -20°C .

Scientific Research Applications

Platform Chemical for C4 Chemicals Production

OSH serves as a crucial platform chemical in the production of various C4 chemicals. These include succinic acid , homoserine lactone , γ-butyrolactone , and 1,4-butanediol . These compounds have widespread industrial applications, ranging from solvents to pharmaceuticals .

Bioproduction of L-methionine

OSH is used in the bioproduction process of L-methionine , an essential amino acid. The process involves converting OSH to L-methionine with a high total yield, indicating its potential for large-scale production .

Metabolic Engineering

In metabolic engineering, OSH is synthesized from homoserine and succinyl-CoA by homoserine O-succinyltransferase (HST). This process is crucial for the production of L-methionine through subsequent enzymatic reactions .

Fermentation Optimization

Research aims to construct strains with high yields of OSH and improve the titre through multilevel fermentation optimization. This involves genetic modifications such as deleting specific genes to block competing pathways .

Mechanism of Action

Target of Action

O-Succinyl-L-homoserine (OSH) primarily targets the homoserine O-succinyltransferase (HST, encoded by metA) enzyme . This enzyme plays a crucial role in the biosynthesis of L-methionine . It catalyzes the synthesis of OSH from homoserine and succinyl-CoA .

Mode of Action

OSH is synthesized from homoserine and succinyl-CoA by the action of homoserine O-succinyltransferase . It can subsequently be converted to L-methionine by cystathionine γ-synthase (encoded by metB), cystathionine β-lyase (encoded by metC), and methionine synthase (encoded by metE/H) .

Biochemical Pathways

OSH is a crucial precursor of L-methionine biosynthesis in microorganisms . The metabolic pathway involves the conversion of aspartate to OSH, with the overexpression of metL (encoding bifunctional aspartate kinase/homoserine dehydrogenase II) and the inactivation of metB (encoding cystathionine γ-synthase) being key steps . The feedback regulation is further relieved by progressively overexpressing metAfbr (encoding homoserine O-succinyltransferase), yjeH (encoding L-methionine exporter), and thrAfbr (encoding bifunctional aspartate kinase/homoserine dehydrogenase I) to increase the metabolic flux from aspartate to OSH .

Pharmacokinetics

coli, with a yield of 9.31 g/L OSH from 20 g/L glucose (0.466 g/g glucose) in batch fermentation .

Result of Action

The result of OSH’s action is the production of L-methionine, an essential amino acid . L-methionine is a crucial component of proteins and plays a significant role in many physiological processes .

Action Environment

The production of OSH is influenced by various environmental factors. For instance, the activity of OSH sulfhydrylase, an enzyme that catalyzes the conversion of OSH to L-methionine, was found to exhibit maximum activity at 35°C and pH 6.5 . Furthermore, the enzyme displayed excellent thermostability with a half-life of 21.72 hours at 30°C . The activity of OSH sulfhydrylase also increased by 115% after the addition of Fe2+ .

Safety and Hazards

When handling O-succinyl-L-homoserine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

O-succinyl-L-homoserine is a promising platform chemical for the production of C4 chemicals with huge market potential . It can be produced by fermentation from glucose . The production of O-succinyl-L-homoserine through chemical method or the current engineering strain is difficult and not optimal, and thereby much attention has been paid to its tremendous demand used in various fields .

properties

IUPAC Name

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQJGXJIDKDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164192
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-succinyl-L-homoserine

CAS RN

1492-23-5
Record name O-Succinylhomoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Succinylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological role of O-Succinyl-L-homoserine?

A1: O-Succinyl-L-homoserine is a crucial intermediate in the biosynthesis of L-methionine in many bacteria. [, , , , , , , ] It serves as the substrate for cystathionine γ-synthase (CGS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement reaction with L-cysteine to produce L-cystathionine. [, , , ] This reaction is the first committed step in the bacterial transsulfuration pathway, which ultimately leads to the production of L-methionine. [, , ]

Q2: Can you elaborate on the interaction of O-Succinyl-L-homoserine with cystathionine γ-synthase (CGS)?

A2: O-Succinyl-L-homoserine binds to CGS within the active site, which is structurally similar to that of cystathionine β-lyase (CBL). [, ] This binding is facilitated by specific residues within the active site that contribute to both the steric and electrostatic interactions. [, , ] The binding of OSHS initiates a series of enzymatic reactions that ultimately lead to the formation of L-cystathionine, a precursor to L-methionine. [, , ]

Q3: What happens to O-Succinyl-L-homoserine in the absence of L-cysteine?

A3: In the absence of L-cysteine, CGS can catalyze a competing γ-elimination reaction using O-Succinyl-L-homoserine as a substrate. [, , ] This reaction produces succinate, α-ketobutyrate, and ammonia, representing a less efficient use of OSHS in the cell. [, , ]

Q4: What is the molecular formula and weight of O-Succinyl-L-homoserine?

A4: While the provided research papers don’t explicitly state the molecular formula and weight of OSHS, they provide enough information to deduce them. Based on its structure and the reactions it participates in, the molecular formula of OSHS is C8H13NO6, and its molecular weight is 219.19 g/mol.

Q5: How does the structure of O-Succinyl-L-homoserine influence its recognition by enzymes like cystathionine γ-synthase?

A5: The specific arrangement of functional groups and the overall shape of OSHS are crucial for its recognition and binding within the active site of enzymes like CGS. [, ] The carboxyl groups of OSHS are thought to be held in place by interactions with arginine residues in the active site. [] This precise binding is essential for the enzyme to catalyze the γ-replacement or γ-elimination reactions involving OSHS. [, ]

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